Cyclopropyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . For example, in the synthesis of a related compound, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Anticancer and Antituberculosis Potential
Research indicates that derivatives of cyclopropyl piperazin-1-yl methanone, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have been synthesized and evaluated for their potential in anticancer and antituberculosis applications. Some derivatives have shown promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, suggesting their potential as therapeutic agents in these domains. This highlights the compound's relevance in developing treatments for tuberculosis and cancer, offering a foundation for further exploration in drug development (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Further research on related compounds, such as piperazin-1-yl methanone derivatives with benzothiazole and pyridine modifications, has demonstrated antimicrobial activity. These studies underscore the potential of cyclopropyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and its derivatives in addressing microbial infections, laying the groundwork for novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Biological Activity and Drug Development
The exploration of cyclopropyl piperazin-1-yl methanone derivatives has extended to various biological activities, including antitubercular effects and interactions with biological molecules such as DNA. These investigations are crucial for understanding the compound's mechanism of action and for designing more effective therapeutic agents. The diverse biological activities of these compounds affirm their potential in drug discovery and development (Bisht et al., 2010).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, characterization, and potential biological activities. Given the interest in benzothiazole derivatives in medicinal chemistry, it could be worthwhile to explore the properties of this compound in more detail .
properties
IUPAC Name |
cyclopropyl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-12-4-5-13-14(10-12)22-16(17-13)19-8-6-18(7-9-19)15(20)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQWZTDXXVGXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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